Cas no 13980-94-4 (2,3-Butanediol,2-(3-chlorophenyl)-3-methyl-)
13980-94-4 structure
Product Name:2,3-Butanediol,2-(3-chlorophenyl)-3-methyl-
Numero CAS:13980-94-4
MF:C11H15ClO2
MW:214.688602685928
CID:159337
PubChem ID:26369
Update Time:2025-04-19
2,3-Butanediol,2-(3-chlorophenyl)-3-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-Butanediol,2-(3-chlorophenyl)-3-methyl-
- 2-(3-chlorophenyl)-3-methylbutane-2,3-diol
- 2,3-BUTANEDIOL,2-(m-CHLOROPHENYL)-3-METHYL
- 2-m-Chlorophenyl-3-methyl-2,3-butanediol
- Metaglicodol [INN-Spanish]
- Metaglycodol
- Metaglycodolum [INN-Latin]
- 2-(m-Chlorophenyl)-3-methyl-2,3-butanediol
- NSC 169457
- 2-(3-Chlorophenyl)-3-methyl-2,3-butanediol
- CHEMBL2105179
- DTXSID70864459
- F72B92ZZ08
- 2, 2-(m-chlorophenyl)-3-methyl-
- WLN: QX1&1&XQ1&R CG
- 2, 2-(3-chlorophenyl)-3-methyl-
- Metaglycodolum
- 2,3-BUTANEDIOL, 2-(m-CHLOROPHENYL)-3-METHYL-
- SCHEMBL2108213
- UNII-F72B92ZZ08
- NS00124101
- 13980-94-4
- Metaglicodol
- Metaglycodol [INN]
- Q19597864
- NSC-169457
- Lilly 26475
- 2,3-Butanediol, 2-(3-chlorophenyl)-3-methyl-
- NSC169457
-
- Inchi: 1S/C11H15ClO2/c1-10(2,13)11(3,14)8-5-4-6-9(12)7-8/h4-7,13-14H,1-3H3
- Chiave InChI: OLXAYPPTCHXQRE-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(=C1)C(C)(C(C)(C)O)O
Proprietà calcolate
- Massa esatta: 214.07600
- Massa monoisotopica: 214.076057
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 206
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.8
- Superficie polare topologica: 40.5
Proprietà sperimentali
- Densità: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 332.8°Cat760mmHg
- Punto di infiammabilità: 155.1°C
- Indice di rifrazione: 1.549
- Solubilità: Molto leggermente solubile (0,79 g/l) (25°C),
- PSA: 40.46000
- LogP: 2.31840
2,3-Butanediol,2-(3-chlorophenyl)-3-methyl- Letteratura correlata
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
13980-94-4 (2,3-Butanediol,2-(3-chlorophenyl)-3-methyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti